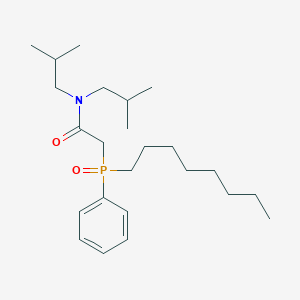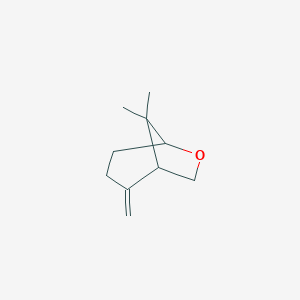
3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde (ETP) is a chemical compound that belongs to the pyrrole family. It is a yellow liquid with a strong odor and is widely used in the fragrance industry due to its pleasant smell. ETP has also been studied for its potential biological activities, including its antibacterial, anti-inflammatory, and antioxidant properties.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde is not fully understood. However, it is believed that 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde exerts its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been shown to have a variety of biochemical and physiological effects. In addition to its antibacterial and anti-inflammatory activities, 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been found to have antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has also been shown to have neuroprotective effects by reducing oxidative stress and inhibiting the production of pro-inflammatory cytokines in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde in lab experiments is its relatively low cost and easy availability. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde is also stable under normal laboratory conditions and can be easily synthesized in large quantities. However, one limitation of using 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde is its strong odor, which can be unpleasant and may require special handling procedures.
Direcciones Futuras
There are several future directions for the study of 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde. One area of interest is the potential use of 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde as a natural preservative in the food industry. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been shown to have antibacterial activity against foodborne pathogens, and its use as a preservative could help reduce the need for synthetic preservatives. Another area of interest is the potential use of 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been shown to have neuroprotective effects, and further studies could investigate its potential as a therapeutic agent for these diseases. Finally, further studies could investigate the potential use of 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde as a natural antioxidant in the cosmetic industry. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been shown to have antioxidant activity, and its use in cosmetics could help reduce the need for synthetic antioxidants.
Conclusion:
In conclusion, 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde is a chemical compound with potential biological activities, including its antibacterial, anti-inflammatory, and antioxidant properties. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde can be synthesized through a multistep process starting from 2,4,5-trimethylpyrrole. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde exerts its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has a variety of biochemical and physiological effects, including its neuroprotective effects and its potential use as a natural preservative and antioxidant. Further studies are needed to fully understand the potential of 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde in various fields.
Métodos De Síntesis
3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde can be synthesized through a multistep process starting from 2,4,5-trimethylpyrrole. The first step involves the alkylation of 2,4,5-trimethylpyrrole with ethyl bromide to form 3-ethyl-2,4,5-trimethylpyrrole. This intermediate is then oxidized with potassium permanganate to produce 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde.
Aplicaciones Científicas De Investigación
3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been studied for its potential biological activities, including its antibacterial, anti-inflammatory, and antioxidant properties. In a study conducted by Lee et al., 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde was found to have antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde was also found to have anti-inflammatory activity by inhibiting the production of nitric oxide and pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
Propiedades
Número CAS |
105256-98-2 |
|---|---|
Nombre del producto |
3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde |
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
4-ethyl-1,3,5-trimethylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C10H15NO/c1-5-9-7(2)10(6-12)11(4)8(9)3/h6H,5H2,1-4H3 |
Clave InChI |
MSDPXGKORKYFFW-UHFFFAOYSA-N |
SMILES |
CCC1=C(N(C(=C1C)C=O)C)C |
SMILES canónico |
CCC1=C(N(C(=C1C)C=O)C)C |
Sinónimos |
1H-Pyrrole-2-carboxaldehyde,4-ethyl-1,3,5-trimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



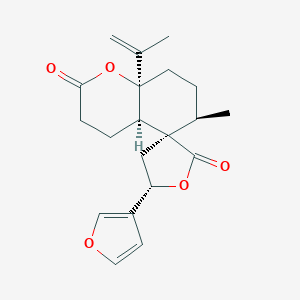

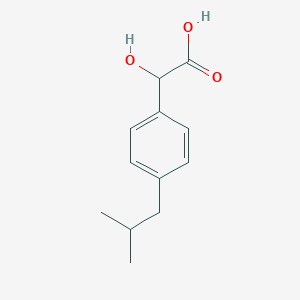
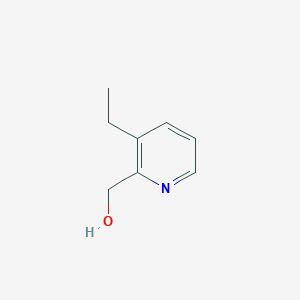
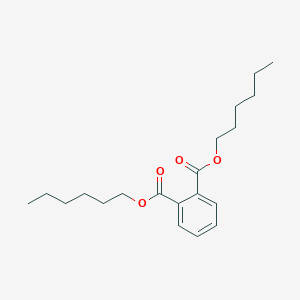
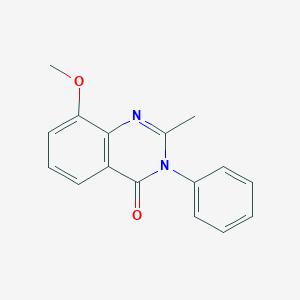
![9-Methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B34414.png)
